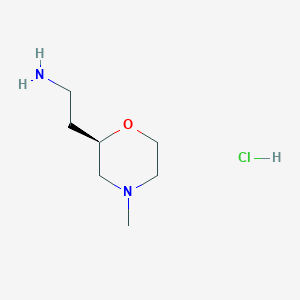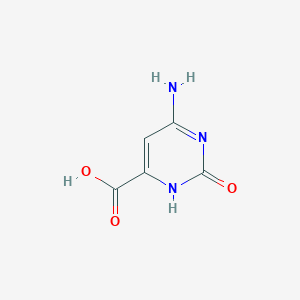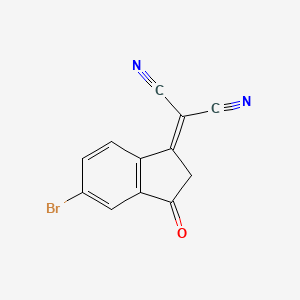
5-Bromoselenophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoselenophene-2-carbaldehyde is an organoselenium compound with the molecular formula C5H3BrOSe It is a derivative of selenophene, where a bromine atom is substituted at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene followed by formylation. One common method includes:
Bromination: Selenophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Formylation: The brominated selenophene is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 5-Bromoselenophene-2-carboxylic acid.
Reduction: 5-Bromoselenophene-2-methanol.
Substitution: Various substituted selenophenes depending on the nucleophile used.
Scientific Research Applications
5-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromoselenophene-2-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular components through its aldehyde group, which can form covalent bonds with nucleophilic sites in proteins and DNA. The bromine atom may also play a role in modulating the compound’s reactivity and biological activity.
Comparison with Similar Compounds
5-Bromothiophene-2-carbaldehyde: Similar structure but with sulfur instead of selenium.
5-Chloroselenophene-2-carbaldehyde: Chlorine substituted instead of bromine.
2-Selenophenecarboxaldehyde: Lacks the bromine substitution.
Uniqueness: 5-Bromoselenophene-2-carbaldehyde is unique due to the presence of both bromine and selenium in its structure. This combination imparts distinct chemical properties, such as higher reactivity and potential biological activity, compared to its sulfur or chlorine analogs.
Properties
Molecular Formula |
C5H3BrOSe |
|---|---|
Molecular Weight |
237.95 g/mol |
IUPAC Name |
5-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-5-2-1-4(3-7)8-5/h1-3H |
InChI Key |
GMXWOMRCKGITNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C([Se]C(=C1)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
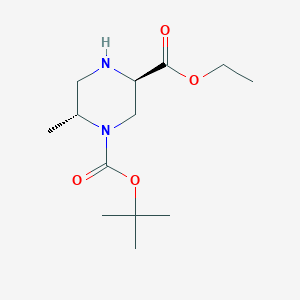
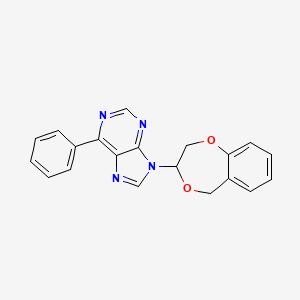
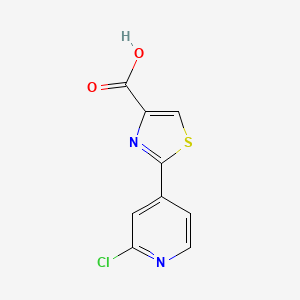
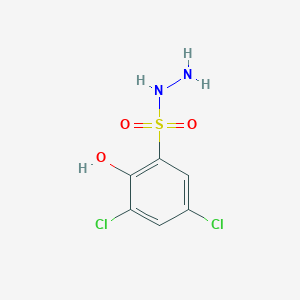
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
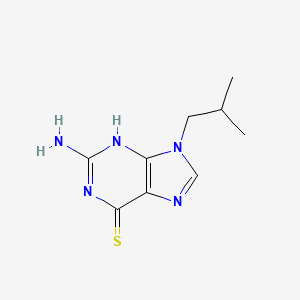
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
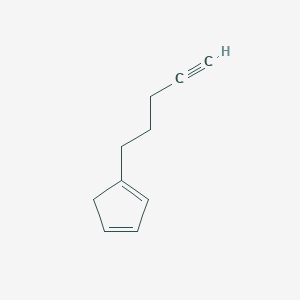
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)

